Fmoc-Asp-OH-2-13C

Stable Isotope Labeling Quantitative Proteomics NMR Structural Biology

Standard Fmoc-Asp-OH lacks the isotopic handle required for SID-MS and backbone NMR assignment. This C2-13C isotopologue provides a precise M+1 mass shift and enhanced 13C signal for structural biology. - **Application**: SPPS building block for SIL internal standards & metabolic tracer peptides - **Specification**: ≥99 atom% 13C enrichment; melting point 179-181°C - **Storage**: 2-8°C; stable for 12+ months under recommended conditions

Molecular Formula C19H17NO6
Molecular Weight 356.3 g/mol
CAS No. 286460-78-4
Cat. No. B12062513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Asp-OH-2-13C
CAS286460-78-4
Molecular FormulaC19H17NO6
Molecular Weight356.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)O
InChIInChI=1S/C19H17NO6/c21-17(22)9-16(18(23)24)20-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,25)(H,21,22)(H,23,24)/t16-/m0/s1/i16+1
InChIKeyKSDTXRUIZMTBNV-JCETWUESSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Asp-OH-2-13C: Procurement Specifications and Purity


Fmoc-Asp-OH-2-13C (CAS 286460-78-4) is a carbon-13 labeled derivative of the standard Fmoc-protected L-aspartic acid building block, carrying the isotopic enrichment specifically at the C2 (alpha-carbon) position. This compound, with a molecular formula of C18[13C]H17NO6 and a calculated molecular weight of 356.33 g/mol, is a staple reagent in solid-phase peptide synthesis (SPPS). Its procurement is driven by the need for isotopically enriched peptides for structural biology and analytical chemistry, with commercial specifications typically guaranteeing ≥99 atom% 13C enrichment and a melting point range of 179-181 °C (lit.) . The alpha-carbon labeling strategy yields a distinct M+1 mass shift and introduces a unique spectroscopic handle into the peptide backbone .

Workflow Fmoc-SPPS building block for isotopically enriched peptides
Labeling Alpha-carbon 13C enables M+1 shift for SID-MS and backbone NMR
Specification Certified high atom% 13C enrichment for structural biology applications

Why Fmoc-Asp-OH-2-13C Cannot Be Substituted


Generic substitution of Fmoc-Asp-OH-2-13C with the more common unlabeled Fmoc-Asp-OH (CAS 136083-73-3) or alternative 13C regioisomers (e.g., 1-13C or 4-13C) is not viable in isotope-sensitive applications. Using the unlabeled analog completely eliminates the M+1 mass shift required for stable isotope dilution mass spectrometry (SID-MS) and the enhanced 13C signal essential for backbone resonance assignment in nuclear magnetic resonance (NMR) spectroscopy. Furthermore, substituting with Fmoc-Asp-OH-4-13C (CAS 286460-78-4 analog, labeling at the side-chain carboxyl carbon) alters the isotopic labeling pattern, resulting in different NMR chemical shift dispersion and cross-peak patterns that are incompatible with established alpha-carbon assignment protocols [1]. The distinct molecular mass of 356.33 (versus 355.32 for the unlabeled form) and the specific storage requirement of 2-8°C underscore that this is not a commodity chemical but a precision isotopic tool where the labeled position dictates the entire analytical outcome. For accurate quantification and unambiguous structural tracking, only the 2-13C isotopologue with high atom% 13C enrichment is fit-for-purpose .

2-13C labeling Unlabeled Fmoc-Asp-OH Eliminates M+1 mass shift, making SID-MS quantitation and 13C NMR signal enhancement impossible.
2-13C alpha position 4-13C side-chain regioisomer Alters isotopic labeling pattern; loses alpha-carbon NMR probe required for backbone assignment.
Storage 2–8°C Room-temperature reagents Specialized cold storage may impact workflow integration and stability assumptions.

Fmoc-Asp-OH-2-13C: Comparative Data for Procurement


Isotopic Purity and Positional Fidelity

In comparative procurement evaluations, Fmoc-Asp-OH-2-13C offers a precisely defined isotopic label at the C2 (alpha) position, a critical distinction from both unlabeled Fmoc-Asp-OH and other 13C regioisomers. Commercial product data sheets from primary suppliers specify an isotopic purity of 99 atom% 13C for this specific compound . This level of enrichment is essential for minimizing spectral complexity and maximizing signal-to-noise in NMR backbone assignment experiments [1]. In contrast, the alternative regioisomer Fmoc-Asp-OH-4-13C (labeling at the side-chain carboxyl group) is specified at a lower 98 atom% 13C enrichment . While both provide an M+1 mass shift (M+1 for 2-13C vs. M+1 for 4-13C), their utility in NMR diverges significantly due to the labeling position, a factor not accounted for by mass spectrometry alone [1].

Isotopic Purity & Position
Head-to-head
99 atom% 13C (target) vs 98 atom% 13C (4-13C regioisomer)
Higher isotopic purity supports quantitative accuracy and spectral clarity in NMR and MS.
CoA specification context; 1 pp difference per supplier data
Stable Isotope Labeling Quantitative Proteomics NMR Structural Biology

Regioisomeric Specificity in Backbone NMR Assignment

The specific 2-13C (alpha-carbon) labeling of Fmoc-Asp-OH-2-13C provides a unique advantage over 4-13C (side-chain) or uniformly labeled alternatives in NMR structural studies. The 2-13C isotopologue generates a distinct and intense signal for the alpha-carbon in 1H-13C HSQC spectra, which is the cornerstone of sequential resonance assignment in peptides and small proteins [1]. In contrast, the signal from a 4-13C-labeled aspartic acid arises from the side-chain carboxyl carbon, which is not involved in the peptide backbone and offers no direct information on secondary structure or backbone dynamics. Substituting Fmoc-Asp-OH-2-13C with Fmoc-Asp-OH-4-13C in an NMR study would result in the complete loss of the alpha-carbon resonance for that residue in the labeled sample, as the enrichment is directed to a chemically distinct and NMR-silent region of the backbone . This positional specificity is a key procurement criterion: the alpha-carbon label is non-substitutable for backbone-focused structural work, while the side-chain label serves different biophysical interrogation purposes.

NMR Backbone Assignment
Class-level
2-13C provides essential Cα signal; 4-13C only labels side-chain, invisible to backbone
Determines suitability for sequential backbone resonance assignment studies.
NMR structural biology context; substitution loses Cα probe
NMR Spectroscopy Protein Backbone Assignment Peptide Dynamics

Mass Shift for Quantitative Internal Standardization

The strategic incorporation of a single 13C atom at the alpha-carbon position of Fmoc-Asp-OH-2-13C yields a well-defined mass shift of M+1 relative to the natural abundance analog (unlabeled Fmoc-Asp-OH, CAS 136083-73-3) . This consistent and predictable mass increment is the foundation for its use as an ideal internal standard (IS) in stable isotope dilution mass spectrometry (SID-MS). When co-eluting with the analyte of interest, the M+1 IS compensates for matrix effects and instrument variability, ensuring high quantitative precision. While other analogs like Fmoc-Asp-OH-1-13C also exhibit an M+1 shift , the 2-13C variant is specifically validated for metabolomics and flux analysis applications . The utility is rooted in the ability to accurately measure analyte recovery and concentration, a feature absent in the unlabeled compound which cannot be distinguished from the analyte in the mass spectrometer. Furthermore, for studies requiring high precision, the absence of an M+0 impurity profile is critical; while no specific impurity data for Fmoc-Asp-OH-2-13C is provided, analogous compounds like Fmoc-Asp(OtBu)-OH-13C4,15N are supplied with a purity specification of 97% (CP) , suggesting that the 2-13C compound meets a similar or higher standard necessary for quantitative work.

Mass Shift for ISTD
Data to verify
M+1 shift (1 Da)
Enables stable isotope dilution MS internal standardization for quantitative bioanalysis.
M+0 impurity profile to verify; unlabeled analog lacks distinct mass peak
Stable Isotope Dilution Quantitative LC-MS/MS Metabolomics

Fmoc-Asp-OH-2-13C Application Scenarios


NMR Backbone Assignment and Dynamics

In structural biology workflows requiring residue-specific assignment of peptide or small protein backbones, Fmoc-Asp-OH-2-13C is the essential procurement choice. Its single 13C label at the alpha-carbon position provides a strong, unambiguous signal in 1H-13C HSQC experiments , enabling researchers to trace the peptide chain and map secondary structure elements. This targeted labeling strategy is superior to uniform labeling for studying peptides that are too large for full assignment or for focusing on specific functional domains, as the resulting NMR spectra are significantly simplified compared to those from uniformly 13C-labeled samples [1].

Quantitative LC-MS/MS Internal Standard

For analytical chemistry and bioanalytical labs performing quantitative proteomics or peptide biomarker validation, Fmoc-Asp-OH-2-13C is the appropriate building block for synthesizing stable isotope-labeled (SIL) internal standards. The defined M+1 mass shift allows for co-elution with the target unlabeled peptide in liquid chromatography-tandem mass spectrometry (LC-MS/MS), thereby compensating for ion suppression and injection variability to deliver high-precision quantitative data . This application is directly enabled by the compound's ability to produce a distinct mass peak separate from the natural abundance analyte .

Metabolomic Flux Analysis Peptide Tracers

In metabolomics and systems biology, Fmoc-Asp-OH-2-13C is used to construct peptide-based tracers for monitoring metabolic fluxes. The specific incorporation of 13C at the alpha-carbon provides a defined isotopic label that can be tracked through biochemical pathways using NMR or MS. This approach is detailed in the Sigma-Aldrich product application notes, which list 'metabolomic profiling and pathway analysis' and 'reaction mechanism investigations' as direct use-cases for this isotopologue .

Application
Selection Property
Validation Focus
NMR backbone assignment studies
2-13C alpha-carbon labeling specificity
Residue-specific Cα signal for sequential assignment and secondary structure mapping
SIL internal standard synthesis for quantitative proteomics
Defined M+1 mass shift for stable isotope dilution
Matrix-effect correction and quantitative accuracy in LC-MS/MS bioanalysis
Metabolomic flux analysis tracer construction
13C incorporation at defined backbone position
Isotopic tracer fidelity in metabolic pathway and reaction mechanism studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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